![molecular formula C12H9N3O B12605409 3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one CAS No. 651043-39-9](/img/structure/B12605409.png)
3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one is a heterocyclic compound that features a diazepine ring fused to a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the cyclization of 2-acylbenzo[b]thiophene-3-acetic acids or their esters with hydrazine hydrate can yield the desired diazepine structure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic routes for large-scale production, ensuring high yield and purity, and minimizing the use of hazardous reagents.
Chemical Reactions Analysis
Types of Reactions
3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s activity.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents like ethanol or toluene .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield quinoline derivatives, while reduction could produce dihydroquinoline derivatives .
Scientific Research Applications
3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 6,7-Dihydro-5H-[1,4]diazepino[1,2,3,4-lmn][1,10]phenanthroline-3,9-dione
- 1-R-3,4-Dihydro-5H-benzothieno[2,3-d][1,2]diazepin-4-ones
Uniqueness
3,4-Dihydro-5H-[1,4]diazepino[5,6-f]quinolin-5-one is unique due to its specific fusion of a diazepine ring with a quinoline structure. This fusion imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
651043-39-9 |
|---|---|
Molecular Formula |
C12H9N3O |
Molecular Weight |
211.22 g/mol |
IUPAC Name |
3,4-dihydropyrido[2,3-i][1,4]benzodiazepin-5-one |
InChI |
InChI=1S/C12H9N3O/c16-12-9-3-4-10-8(2-1-5-13-10)11(9)14-6-7-15-12/h1-6H,7H2,(H,15,16) |
InChI Key |
YYQVWHWVLGDRLF-UHFFFAOYSA-N |
Canonical SMILES |
C1C=NC2=C(C=CC3=C2C=CC=N3)C(=O)N1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



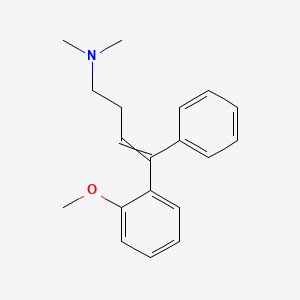
![1,1'-[(2,5-Dichloro-1,4-phenylene)di(ethene-2,1-diyl)]bis(2,5-dichlorobenzene)](/img/structure/B12605332.png)
![8-[4-(4-Pentylbenzoyl)phenyl]octanoic acid](/img/structure/B12605334.png)
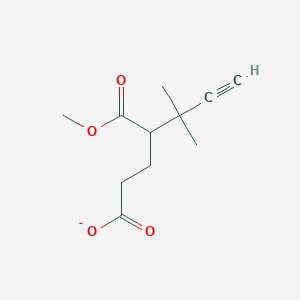

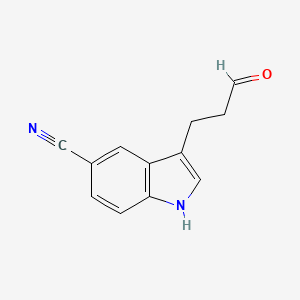
![N-[(2E)-2-{[2,6-Di(propan-2-yl)phenyl]imino}ethyl]-2,6-di(propan-2-yl)aniline](/img/structure/B12605350.png)
![5-Methyl-N-[2-(propan-2-yl)phenyl]thieno[2,3-d]pyrimidin-4-amine](/img/structure/B12605351.png)
![4-[[Bis[(4-aminophenyl)methyl]amino]methyl]aniline;hydrochloride](/img/structure/B12605352.png)
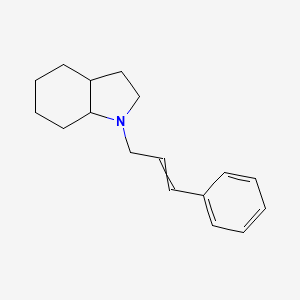
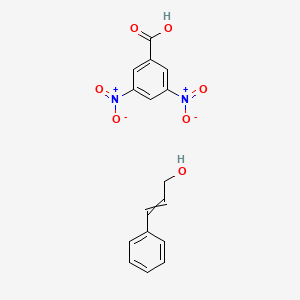
![Ethanone, 1-(2-oxido-9H-pyrido[3,4-b]indol-1-yl)-](/img/structure/B12605398.png)
![1,3-Bis[[3,5-bis(phenylmethoxy)phenyl]methoxy]-5-ethylbenzene](/img/structure/B12605401.png)
